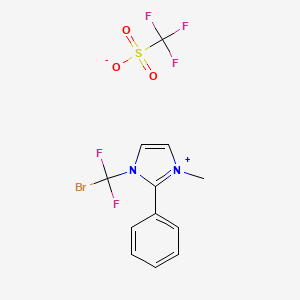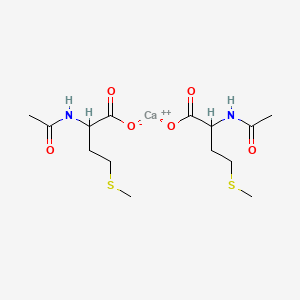
DL-Acetylmethionine calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Acetylmethionine calcium salt is a chemical compound with the molecular formula C7H13NO3S·Ca. It is a derivative of methionine, an essential amino acid, and is used in various scientific and industrial applications. This compound is known for its stability and bioavailability, making it a valuable component in nutritional supplements and other formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Acetylmethionine calcium salt typically involves the acetylation of DL-methionine. The reaction is carried out by reacting DL-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is precipitated as a calcium salt by adding calcium chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
DL-Acetylmethionine calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield methionine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine derivatives.
Substitution: Various substituted methionine derivatives.
Applications De Recherche Scientifique
DL-Acetylmethionine calcium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating methionine deficiency and related disorders.
Industry: Used in the formulation of nutritional supplements and animal feed to enhance growth and health.
Mécanisme D'action
The mechanism of action of DL-Acetylmethionine calcium salt involves its role as a methionine source. Methionine is an essential amino acid that plays a critical role in protein synthesis, methylation reactions, and the production of other important biomolecules. The acetylation of methionine enhances its stability and bioavailability, allowing for more efficient utilization in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Methionine: The parent compound of DL-Acetylmethionine calcium salt.
N-Acetylmethionine: Another acetylated derivative of methionine.
Methionine Hydroxy Analog Calcium Salt: A similar compound used in animal nutrition.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to other methionine derivatives. This makes it particularly valuable in applications where prolonged stability and efficient absorption are critical.
Propriétés
Formule moléculaire |
C14H24CaN2O6S2 |
|---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
calcium;2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |
Clé InChI |
RSLXYULLPVSFOZ-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
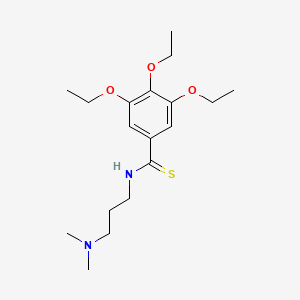
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
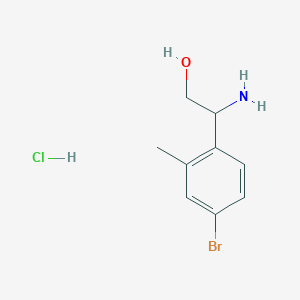
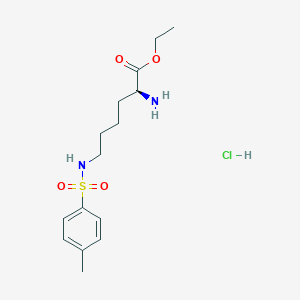
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
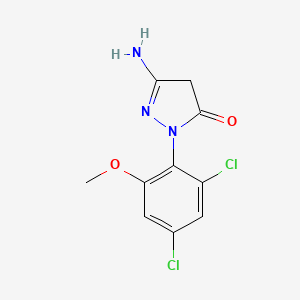
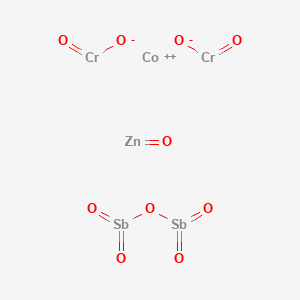

![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
